Triallylmethylsilane

Overview

Description

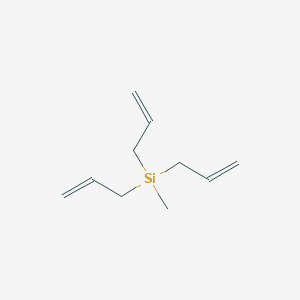

Triallylmethylsilane is an organosilicon compound with the molecular formula C10H18Si. It is a colorless to almost colorless clear liquid with a boiling point of 180°C and a density of 0.82 g/cm³ . This compound is known for its unique chemical properties and is used in various industrial and research applications.

Mechanism of Action

Target of Action

Triallylmethylsilane, also known as Triallyl(methyl)silane, is an organosilane compound . . Organosilanes are generally used as intermediates in the production of other chemicals, and their targets can vary widely depending on the specific reactions they are involved in .

Mode of Action

The mode of action of this compound is not well-documented in the literature. As an organosilane, it likely participates in reactions as a silicon-based reagent. The silicon atom in organosilanes can form bonds with a wide variety of other atoms, enabling them to participate in a broad range of chemical reactions .

Biochemical Pathways

As an intermediate in chemical reactions, it could potentially be involved in a wide variety of pathways, depending on the specific reactions it is used in .

Result of Action

The results of this compound’s action would depend on the specific reactions it is used in. As an organosilane, it could potentially be used to form a wide variety of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triallylmethylsilane can be synthesized through the hydrosilylation reaction of allyl chloride with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods: In an industrial setting, triallyl(methyl)silane is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of allyl chloride to methylsilane, followed by purification through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes.

Reduction: This compound can be reduced to form simpler silanes using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the allyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; temperatures ranging from 0°C to 50°C.

Reduction: Lithium aluminum hydride; temperatures ranging from -20°C to 25°C.

Substitution: Halogens, organometallic compounds; temperatures ranging from 25°C to 100°C.

Major Products:

Oxidation: Silanols, siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Triallylmethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Trimethylsilane: Similar in structure but with three methyl groups instead of allyl groups.

Methylsilane: Contains one methyl group and three hydrogen atoms.

Tris(trimethylsilyl)silane: Known for its radical reducing properties and used in organic synthesis.

Uniqueness of Triallylmethylsilane: this compound stands out due to its three allyl groups, which provide unique reactivity in radical and substitution reactions. This makes it a valuable compound in the synthesis of complex organosilicon materials and in applications requiring high reactivity and selectivity .

Biological Activity

Triallylmethylsilane (TAMS) is a silane compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of TAMS, including its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by three allyl groups attached to a silicon atom. This structure allows for versatile reactivity, particularly in polymerization and organic synthesis processes.

Biological Activity Overview

The biological activity of TAMS has been investigated in various studies, revealing its potential applications in medicinal chemistry and materials science. The following sections detail specific areas of biological activity associated with TAMS.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to TAMS. For instance, a study on the molecular docking of various phytochemicals against COVID-19 proteins showed that this compound exhibited significant binding affinities, indicating its potential as a therapeutic agent against viral infections .

Antioxidant Properties

In addition to antiviral activity, TAMS has been noted for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. Research indicates that compounds with similar structures to TAMS can scavenge free radicals effectively, which is essential for preventing cellular damage .

Synthesis and Characterization

The synthesis of TAMS can be achieved through several methods, including hydrosilylation reactions involving allyl chloride and silanes. Characterization techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the identity and purity of synthesized compounds.

Table 1: Synthesis Conditions for this compound

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydrosilylation | Allyl chloride, silane | Anhydrous conditions | 85-90 |

| Grignard Reaction | Triallyl chloride | Under inert atmosphere | 75-80 |

Case Studies

Several case studies have explored the implications of TAMS in biological systems:

- Antiviral Efficacy : A study investigated the docking interactions of TAMS with viral proteases, demonstrating its potential as an inhibitor against SARS-CoV-2 protease (6LU7). The binding affinity was measured at , suggesting strong interactions that could lead to effective antiviral agents .

- Polymer Applications : Research into hyperbranched polymers incorporating TAMS has shown enhanced mechanical properties and thermal stability. These materials can be utilized in biomedical applications due to their biocompatibility and functionalization capabilities .

Future Directions

The exploration of this compound's biological activities is still in its early stages. Future research may focus on:

- In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of TAMS-based compounds in therapeutic applications.

- Mechanistic Studies : Understanding the mechanisms behind the antiviral and antioxidant activities at the molecular level.

- Material Science Applications : Investigating the use of TAMS in developing advanced materials for drug delivery systems or tissue engineering.

Properties

IUPAC Name |

methyl-tris(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H,1-3,8-10H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCCVNTYPIUJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC=C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340647 | |

| Record name | Triallylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-91-0 | |

| Record name | Triallylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.